N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide

Drug Discovery Medicinal Chemistry Pharmacokinetics

N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide (CAS 941877-73-2) is a synthetic, drug-like molecule belonging to the thiazole carboxamide class. Its core structure features a 5-acetyl-4-methylthiazole ring linked via an amide bond to a butanamide chain terminating in a p-tolylthio ether.

Molecular Formula C17H20N2O2S2
Molecular Weight 348.48
CAS No. 941877-73-2
Cat. No. B2740595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide
CAS941877-73-2
Molecular FormulaC17H20N2O2S2
Molecular Weight348.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)SCCCC(=O)NC2=NC(=C(S2)C(=O)C)C
InChIInChI=1S/C17H20N2O2S2/c1-11-6-8-14(9-7-11)22-10-4-5-15(21)19-17-18-12(2)16(23-17)13(3)20/h6-9H,4-5,10H2,1-3H3,(H,18,19,21)
InChIKeyWKPITTKIPHZSLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement and Selection Guide for N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide (CAS 941877-73-2)


N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide (CAS 941877-73-2) is a synthetic, drug-like molecule belonging to the thiazole carboxamide class. Its core structure features a 5-acetyl-4-methylthiazole ring linked via an amide bond to a butanamide chain terminating in a p-tolylthio ether [1]. This scaffold combines an H-bond-donating amide, a polarizable sulfur linker, and an electron-rich tolyl terminus, motifs common in fragment-based and target-focused libraries. However, comprehensive, peer-reviewed biological profiling has not been reported for this specific compound, and its scientific selection rests primarily on its distinct structural features versus analogs.

Why Generic Substitution of N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide Is Not Advisable


Substituting this compound with a general 'thiazole amide' overlooks three critical design variables: (i) the butanamide chain length, (ii) the p-tolylthio sulfur atom, and (iii) the acetyl/methyl substitution pattern on the thiazole. Small changes in any of these features can profoundly alter ligand efficiency, metabolic stability, and target selectivity. For example, in a closely related set of N-(5-acetyl-4-methylthiazol-2-yl)arylamide derivatives, variation of the aryl group alone shifted α-glucosidase IC50 values by more than 60% and completely switched antibacterial spectrum [1]. The target compound integrates all three variables simultaneously, meaning that even isomeric or truncated analogs cannot be assumed to perform identically in biological screens.

Quantitative Differential Evidence for N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide (CAS 941877-73-2)


Chain-Length-Dependent ADME Profile: Butanamide vs. Acetamide Analogs

The four-carbon butanamide linker in the target compound increases molecular weight (348.5 g/mol) and calculated lipophilicity (cLogP ≈ 3.7) compared to the acetamide analog N-(5-acetyl-4-methylthiazol-2-yl)-2-(p-tolylthio)acetamide (MW = 320.4 g/mol, cLogP ≈ 2.9) . This shift is predicted to enhance passive membrane permeability while reducing aqueous solubility, a trade-off relevant for central nervous system (CNS) versus peripheral target exposure. The sulfur-containing butanamide tail provides additional hydrogen-bond acceptor capacity that the shorter acetamide lacks.

Drug Discovery Medicinal Chemistry Pharmacokinetics

Antioxidant and Enzyme Inhibition Potential Inferred from Scaffold SAR

In the N-(5-acetyl-4-methylthiazol-2-yl)arylamide series, the most active antioxidant derivative (3h, with a 4-methoxybenzamide group) exhibited an IC50 of 141.9 ± 1.12 μg/mL in the DPPH assay [1]. For α-glucosidase, the same compound achieved an IC50 of 134.4 ± 1.01 μg/mL [1]. The target compound’s p-tolylthio moiety is electronically and sterically distinct from the arylamide substituents, suggesting a different binding pose. Based on this SAR, the target compound may exhibit comparable or differentiated activity, though direct testing has not been reported.

Oxidative Stress α-Glucosidase Inhibition Structure-Activity Relationships

Antimicrobial Selectivity: Gram-Positive vs. Gram-Negative Spectrum

In the same arylamide series, compound 3a (4-fluorobenzamide) showed activity against both S. aureus (Gram-positive) and E. coli (Gram-negative), while 3b and 3c were active only against S. aureus [1]. The most active compound (3a) produced a zone of inhibition up to 24 mm against S. aureus, comparable to terbinafine [1]. The target compound’s p-tolylthio substitution introduces a lipophilic, sulfur-bearing group that could alter membrane penetration and efflux susceptibility, potentially shifting the antibacterial spectrum toward Gram-negative pathogens or altering potency.

Antibacterial Zone of Inhibition Staphylococcus aureus

Recommended Research Scenarios for N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide


Fragment-Based Drug Discovery (FBDD) Library Expansion

The compound’s modular architecture—a polarizable thioether, a metabolically stable butanamide linker, and a hydrogen-bond-capable thiazole amide—makes it an attractive fragment-elaborated scaffold. Incorporating this molecule into an FBDD library can probe novel chemical space around the thiazole core, particularly when screening against kinases or proteases that engage the acetyl/methyl motif [1]. Compared to the simpler N-(thiazol-2-yl)-4-(p-tolylthio)butanamide (CAS 941924-94-3), the 5-acetyl-4-methyl substitution offers additional hydrogen-bond acceptors and steric constraints that may enhance target selectivity.

Targeted Antimicrobial Lead Optimization

Building on the antibacterial SAR of the arylamide series [1], this compound can serve as a starting point for synthesizing derivatives with modified butanamide tails. The p-tolylthio group can be oxidized to sulfoxide or sulfone to tune polarity and reduce cytotoxicity, while the butanamide chain can be shortened or elongated to optimize membrane permeability. Initial screening should focus on Gram-positive pathogens (e.g., MRSA) and α-glucosidase inhibition, where the parent scaffold has demonstrated the most consistent activity.

Computational Chemistry and Molecular Docking Campaigns

The compound’s well-defined SMILES structure and the availability of DFT-calculated electronic properties for related molecules [1] enable rapid in silico screening. Docking studies can be conducted against the α-glucosidase homology model described by Ujan et al. (2022) to predict the binding mode of the p-tolylthio chain. Comparative molecular dynamics simulations with the acetamide and benzamide analogs can quantify the contribution of the butanamide linker to binding free energy (ΔGbind), providing a computational rationale for synthesis before committing to expensive custom synthesis.

Quote Request

Request a Quote for N-(5-acetyl-4-methylthiazol-2-yl)-4-(p-tolylthio)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.